2-Methoxy-5-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It belongs to the class of nicotinamide derivatives and is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a nicotinaldehyde core . This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate with an appropriate starting material to form the desired aldehyde . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the product.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methoxy-5-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 2-Methoxy-5-(trifluoromethyl)nicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the methoxy and trifluoromethyl groups on the nicotinaldehyde core makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUCHVAXRNGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630039 | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124432-66-2 | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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